2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 929021-97-6
VCID: VC2834174
InChI: InChI=1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3
SMILES: CC1=CN=C(C=C1)C(C)(C)C#N
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile

CAS No.: 929021-97-6

Cat. No.: VC2834174

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile - 929021-97-6

Specification

CAS No. 929021-97-6
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile
Standard InChI InChI=1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3
Standard InChI Key RZSFRZYGHSQKDJ-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)C(C)(C)C#N
Canonical SMILES CC1=CN=C(C=C1)C(C)(C)C#N

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile possesses distinct physical and chemical properties that influence its behavior in various applications. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Physical State at Room TemperatureSolid
CAS Number929021-97-6
IUPAC Name2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Synonymsα,α,5-Trimethyl-2-pyridineacetonitrile
LogP (calculated)2.19
Exact Mass160.10 g/mol
Polar Surface Area (PSA)36.68

The compound's structure features a pyridine ring with a methyl group at the 5-position and a propanenitrile group attached at the 2-position of the pyridine ring. The propanenitrile group contains two methyl substituents at the α-position, creating a quaternary carbon center . This structural arrangement contributes to the compound's stability and reactivity patterns.

Spectroscopic Properties

Spectroscopic analysis is essential for structure confirmation and purity assessment of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile. While specific spectral data for this compound is limited in the provided sources, typical spectroscopic features can be inferred from similar compounds:

Nuclear Magnetic Resonance (NMR) spectroscopy would likely show:

  • Signals for aromatic protons in the pyridine ring (δ 7.0-9.0 ppm)

  • A singlet for the methyl group on the pyridine ring (δ ~2.3-2.5 ppm)

  • A strong singlet for the geminal dimethyl groups (δ ~1.6-1.8 ppm)

Infrared (IR) spectroscopy would typically show:

  • A characteristic nitrile (C≡N) stretching band around 2200-2240 cm^-1

  • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm^-1 region

Synthesis Methods

Industrial Scale Production

For industrial production, the synthesis methods may be adapted to larger scales with modifications for efficiency and safety:

  • Continuous flow reactors could be employed instead of batch processes to enhance yield and reduce reaction time.

  • Automated purification systems might replace traditional column chromatography for more efficient isolation of the target compound.

  • Alternative solvents with more favorable environmental profiles could be considered to align with green chemistry principles.

Chemical Reactivity

Reaction Patterns

2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile exhibits various reaction patterns due to its functional groups:

Nitrile Group Transformations:
The nitrile functionality can undergo several reactions, including:

  • Hydrolysis to form carboxylic acids or amides

  • Reduction to primary amines using appropriate reducing agents

  • Addition reactions with organometallic reagents

  • Cycloaddition reactions to form heterocyclic compounds

Pyridine Ring Reactions:
The pyridine moiety can participate in typical heterocyclic aromatic substitution reactions:

  • Nucleophilic aromatic substitution, particularly at the 2- and 4-positions

  • Oxidation of the methyl substituent to form carboxylic acids

  • Coordination with metal centers through the pyridine nitrogen

Structure-Reactivity Relationships

The reactivity of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile is influenced by several structural features:

  • The nitrile group provides a site for various transformations, making the compound a versatile intermediate in organic synthesis.

  • The quaternary carbon bearing the nitrile group exhibits increased stability due to steric hindrance from the two methyl groups, potentially affecting the reactivity of the nitrile function.

  • The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the heterocyclic system, affecting both its basicity and reactivity toward electrophiles and nucleophiles.

Applications in Research and Industry

Pharmaceutical Applications

The structural features of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile make it potentially valuable in pharmaceutical research:

  • As a building block for the synthesis of more complex bioactive molecules, particularly those targeting central nervous system disorders.

  • As a precursor to compounds with potential antimicrobial, antiviral, or anticancer properties.

  • In the development of enzyme inhibitors, where the nitrile group can serve as a hydrogen bond acceptor or as a warhead for covalent inhibition.

Materials Science Applications

In materials science, nitrile-containing heterocyclic compounds like 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile could find applications in:

  • Development of specialty polymers with unique physical and chemical properties.

  • Creation of new materials for electronic devices, particularly those requiring specific electron-transport capabilities.

  • Design of ligands for coordination chemistry and catalysis.

Comparative Analysis with Structural Analogs

Comparison with Isomeric Compounds

The position of substituents significantly influences the properties and reactivity of pyridine derivatives. The following table compares 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile with its structural isomers:

CompoundCAS NumberKey Structural DifferenceNotable Property Differences
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile929021-97-6Methyl at 5-position of pyridineReference compound
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile260981-46-2Methyl at 4-position of pyridineDifferent electronic distribution in pyridine ring, potentially affecting basicity and reactivity
2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile1232431-65-0Methyl at 3-position of pyridineIncreased steric hindrance near the attachment point to propanenitrile group
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile929021-99-8Methyl at 6-position of pyridineSignificant steric effect on the conformational preferences of the molecule

The position of the methyl substituent on the pyridine ring affects the electronic distribution, basicity of the pyridine nitrogen, and steric environment around the key functional groups. These differences can lead to varying reactivity patterns and biological activities among these isomers.

Structure-Activity Relationships

When considering potential biological activities, structure-activity relationships indicate that:

  • The 5-methyl substitution pattern in 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile may provide an optimal balance between electronic effects and steric demands for certain biological targets.

  • The geminal dimethyl substitution at the α-position to the nitrile creates a rigid conformation that could be advantageous for specific receptor interactions.

  • The nitrile group can serve as a hydrogen bond acceptor in biological systems, potentially enhancing binding to protein targets.

Current Research and Future Directions

Recent Studies

Recent research involving compounds similar to 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile has focused on:

  • Development of novel synthetic methodologies for functionalized pyridines, including flow chemistry approaches that offer advantages in terms of efficiency, safety, and scalability .

  • Exploration of nitrile-containing pyridine derivatives as pharmaceutical agents, particularly as enzyme inhibitors and receptor modulators.

  • Investigation of pyridine derivatives with specific substitution patterns as potential building blocks for more complex molecules with applications in medicinal chemistry .

Emerging Applications

Emerging applications for compounds like 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile include:

  • As components in the development of reactivators for mutant p53 proteins, such as those containing Y220C mutations, which are being evaluated in clinical trials .

  • As versatile scaffolds for library synthesis and fragment-based drug discovery approaches.

  • As building blocks for materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the pyridine ring and the nitrile functional group.

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